7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The oxadiazole moiety is then introduced through reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It can be used as a probe to study biological pathways and mechanisms.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thieno[3,2-d]pyrimidine Derivatives: Compounds with this core structure are also studied for their potential therapeutic applications.
Uniqueness
7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of the thieno[3,2-d]pyrimidine core and the oxadiazole moiety. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C11H11N5OS |
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Molecular Weight |
261.31 g/mol |
IUPAC Name |
7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N5OS/c1-6-4-18-10-9(6)13-5-14-11(10)12-3-8-16-15-7(2)17-8/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
PSOBSSZTJLKHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NCC3=NN=C(O3)C |
Origin of Product |
United States |
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